(E)-3-(9H-Carbazol-3-yl)acrylonitrile
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Overview
Description
(2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile is an organic compound that features a carbazole moiety linked to a propenenitrile group. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile typically involves the reaction of 9H-carbazole with an appropriate propenenitrile precursor under specific conditions. One common method is the Knoevenagel condensation, where 9H-carbazole reacts with malononitrile in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Knoevenagel condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic carbazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction could produce 3-(9H-carbazol-3-yl)propylamine.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile would depend on its specific application. In electronic devices, its action is related to its ability to transport electrons or holes. In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(9H-carbazol-3-yl)prop-2-enal: Similar structure but with an aldehyde group instead of a nitrile.
(2E)-3-(9H-carbazol-3-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
9H-carbazole-3-carbaldehyde: A simpler derivative with an aldehyde group directly attached to the carbazole ring.
Uniqueness
(2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile is unique due to the presence of the nitrile group, which can influence its electronic properties and reactivity compared to similar compounds with different functional groups.
Properties
Molecular Formula |
C15H10N2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
(E)-3-(9H-carbazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H/b4-3+ |
InChI Key |
HDAVJPSXEPLOMF-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)/C=C/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N |
Origin of Product |
United States |
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